(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, an ethynyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, which involves the reaction of a terminal alkyne with a halogenated pyrrolidine derivative in the presence of a palladium catalyst and a copper co-catalyst.
Boc Protection: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of the free amine derivative.
Scientific Research Applications
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through its functional groups, influencing biological pathways. The ethynyl group can participate in covalent bonding with active site residues, while the Boc group can modulate the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxamide
- (2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylate
Uniqueness
(2S)-1-[(tert-butoxy)carbonyl]-2-ethynylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the ethynyl group allows for unique chemical transformations, while the Boc group provides protection during synthetic processes.
Properties
Molecular Formula |
C12H17NO4 |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
(2S)-2-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO4/c1-5-12(9(14)15)7-6-8-13(12)10(16)17-11(2,3)4/h1H,6-8H2,2-4H3,(H,14,15)/t12-/m1/s1 |
InChI Key |
JEQYARSZYUSJFV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(C#C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(C#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.